tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate
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Overview
Description
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly for their anti-inflammatory, antimicrobial, and antitumor properties . This compound is characterized by its unique structure, which includes a tert-butyl group, an acetyl group, and a phenothiazine core.
Preparation Methods
The synthesis of tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate typically involves the acylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with acyl chlorides in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like toluene . The reaction conditions often require refluxing to ensure complete acylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms.
Scientific Research Applications
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate involves its interaction with molecular targets in biological systems. The phenothiazine core can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth or tumor progression . The tert-butyl group can influence the compound’s solubility and stability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
tert-Butyl 2-acetyl-10H-phenothiazine-10-carboxylate can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its use as an antipsychotic drug, chlorpromazine has a different substitution pattern on the phenothiazine core.
Promethazine: This compound is used as an antihistamine and has a different functional group arrangement compared to this compound.
2-Acetylphenothiazine: Similar in structure but lacks the tert-butyl group, which can affect its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its properties and applications.
Properties
Molecular Formula |
C19H19NO3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 2-acetylphenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H19NO3S/c1-12(21)13-9-10-17-15(11-13)20(18(22)23-19(2,3)4)14-7-5-6-8-16(14)24-17/h5-11H,1-4H3 |
InChI Key |
SOFGIABOZBYOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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